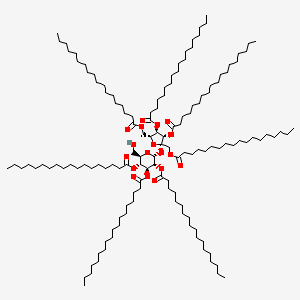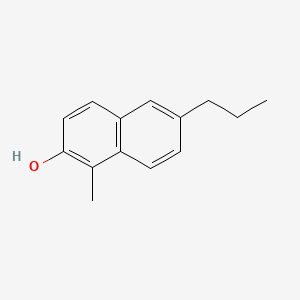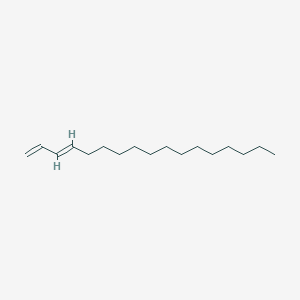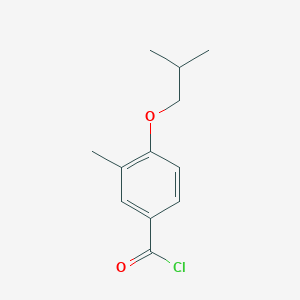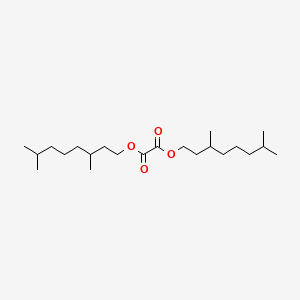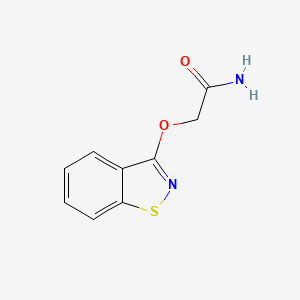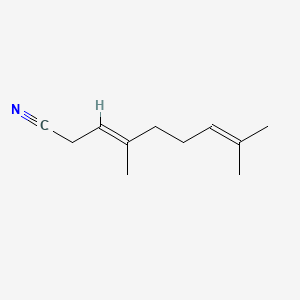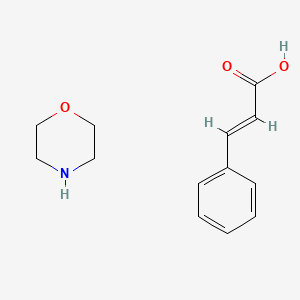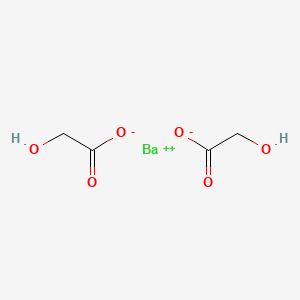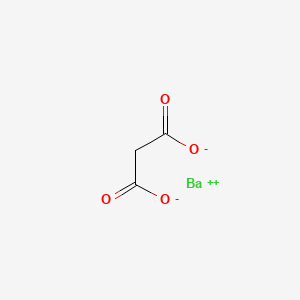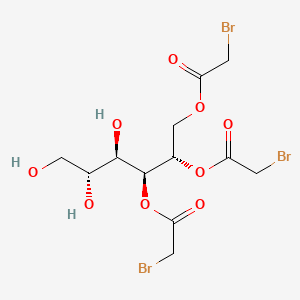
D-Glucitol tris(bromoacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol tris(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The process can be summarized as follows:
Starting Material: D-glucitol is used as the starting material.
Esterification Reaction: The hydroxyl groups of D-glucitol react with bromoacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure D-Glucitol tris(bromoacetate).
Industrial Production Methods: While specific industrial production methods for D-Glucitol tris(bromoacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: D-Glucitol tris(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Standard oxidizing or reducing agents can be employed, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromoacetate groups.
Hydrolysis: D-glucitol and bromoacetic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
D-Glucitol tris(bromoacetate) has several scientific research applications, including:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: It can be used in studies involving carbohydrate chemistry and enzyme interactions.
Medical Research:
Wirkmechanismus
The mechanism of action of D-Glucitol tris(bromoacetate) involves its interaction with various molecular targets. The bromoacetate groups can act as electrophiles, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
D-Glucitol tris(acetate): Similar structure but with acetate groups instead of bromoacetate.
D-Glucitol tris(chloroacetate): Similar structure but with chloroacetate groups instead of bromoacetate.
D-Glucitol tris(nitroacetate): Similar structure but with nitroacetate groups instead of bromoacetate.
Uniqueness: D-Glucitol tris(bromoacetate) is unique due to the presence of bromoacetate groups, which confer distinct reactivity and properties compared to its analogs. The bromoacetate groups make it more reactive in substitution reactions, providing opportunities for the synthesis of a wide range of derivatives.
Eigenschaften
CAS-Nummer |
94248-55-2 |
|---|---|
Molekularformel |
C12H17Br3O9 |
Molekulargewicht |
544.97 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-2,3-bis[(2-bromoacetyl)oxy]-4,5,6-trihydroxyhexyl] 2-bromoacetate |
InChI |
InChI=1S/C12H17Br3O9/c13-1-8(18)22-5-7(23-9(19)2-14)12(24-10(20)3-15)11(21)6(17)4-16/h6-7,11-12,16-17,21H,1-5H2/t6-,7+,11-,12-/m1/s1 |
InChI-Schlüssel |
MTLASOOFKUSMEC-HBNNVMOKSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
Kanonische SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



